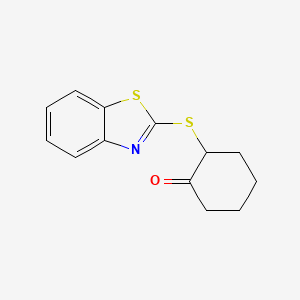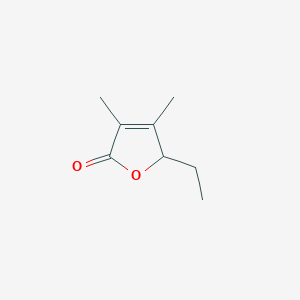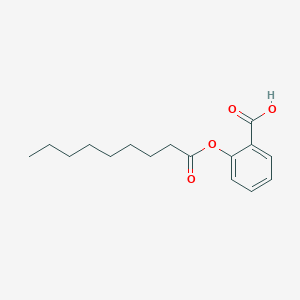![molecular formula C16H9ClO3 B14435043 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal CAS No. 74697-02-2](/img/structure/B14435043.png)
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light.
Vorbereitungsmethoden
The synthesis of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal involves several steps. One common method includes the reaction of naphthol derivatives with chloroacetaldehyde under acidic conditions to form the naphthopyran ring.
This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal has several scientific research applications:
Chemistry: It is used as a photochromic switch in various chemical systems, allowing for the study of light-induced reactions and mechanisms
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes
Industry: Utilized in the development of smart materials and coatings that change color in response to environmental stimuli
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal primarily involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes. This process is influenced by the electronic and steric properties of the substituents on the naphthopyran ring .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal include other naphthopyran derivatives such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in ophthalmic lenses.
3-Arylvinyl-3H-naphtho[2,1-b]pyrans: These compounds exhibit similar photochromic behavior and are used in various photochemical applications.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric effects, leading to unique photochromic and chemical properties .
Eigenschaften
CAS-Nummer |
74697-02-2 |
|---|---|
Molekularformel |
C16H9ClO3 |
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
3-chloro-3-(3-oxobenzo[f]chromen-2-yl)prop-2-enal |
InChI |
InChI=1S/C16H9ClO3/c17-14(7-8-18)13-9-12-11-4-2-1-3-10(11)5-6-15(12)20-16(13)19/h1-9H |
InChI-Schlüssel |
VVONKYWYHROBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=CC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
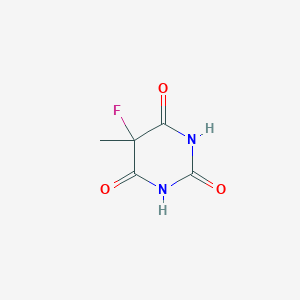
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
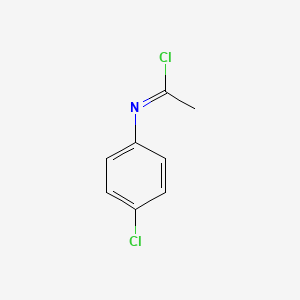
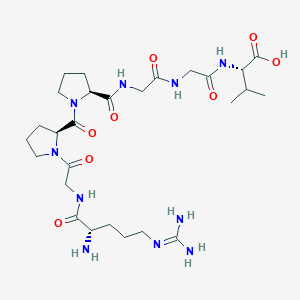
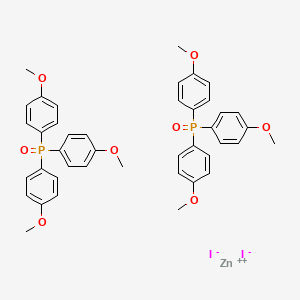
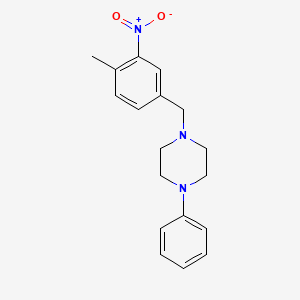
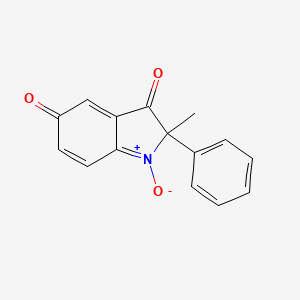
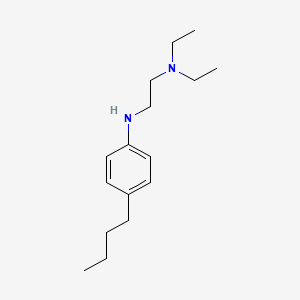
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
